molecular formula C19H36O2 B026744 Lactobacillic acid CAS No. 19625-10-6

Lactobacillic acid

Cat. No.: B026744
CAS No.: 19625-10-6
M. Wt: 296.5 g/mol
InChI Key: IJKRDVKGCQRKBI-ZWKOTPCHSA-N
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Description

Lactobacillic acid, scientifically known as 10-(2-hexylcyclopropyl) decanoic acid, is a naturally occurring fatty acid with a unique cyclopropane ring in its carbon chain. This compound, which contains 19 carbon atoms, was first identified in the 1950s in bacteria of the genus Lactobacillus. It is also found in various other bacterial species. The biosynthesis of this compound in bacteria is associated with a protective effect for the cells, although the exact mechanism remains unclear .

Preparation Methods

Synthetic Routes and Reaction Conditions: Lactobacillic acid is synthesized from cis-vaccenic acid (cis-11-octadecenoic acid), an unsaturated fatty acid with one less carbon atom. The bacterial biosynthesis occurs at the end of the exponential growth phase or in the early stationary phase .

Industrial Production Methods: In an industrial setting, this compound can be produced by cultivating Lactobacillus bacteria in a semi-synthetic culture medium. The cells are harvested, and the lipids are extracted using solvents like acetone and diethyl ether. Acid hydrolysis is then performed to release the bound fatty acids, which are subsequently extracted .

Chemical Reactions Analysis

Types of Reactions: Lactobacillic acid undergoes various chemical reactions, including oxidation, reduction, and substitution. The cyclopropane ring in its structure makes it particularly interesting for studying these reactions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide can be used to oxidize this compound.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed for reduction reactions.

    Substitution: Halogenation reactions can be carried out using reagents like bromine or chlorine under controlled conditions.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

Lactobacillic acid has a wide range of applications in scientific research:

Mechanism of Action

The exact mechanism by which lactobacillic acid exerts its effects is not fully understood. it is believed that the biosynthesis and storage of this compound in the bacterial cell membrane provide a protective effect. This may involve interactions with membrane lipids and proteins, enhancing the stability and integrity of the cell membrane .

Comparison with Similar Compounds

Lactobacillic acid is unique due to its cyclopropane ring and odd number of carbon atoms. Similar compounds include other cyclopropane fatty acids such as:

  • Dihydrosterculic acid
  • This compound
  • Cis-vaccenic acid

These compounds share structural similarities but differ in their specific chemical properties and biological functions .

Biological Activity

Lactobacillic acid, also known as phycomonic acid, is a cyclopropyl fatty acid predominantly produced by certain strains of lactic acid bacteria (LAB), particularly Lactobacillus species. This compound has garnered attention for its potential health benefits and biological activities, including antimicrobial, antioxidant, and immunomodulatory effects. This article explores the biological activity of this compound, supported by research findings and case studies.

Chemical Structure and Properties

This compound is characterized by its unique cyclopropyl group attached to a decanoic acid backbone. This structural feature contributes to its biological activity and potential applications in food science and medicine.

Antimicrobial Activity

One of the most significant biological activities of this compound is its antimicrobial effect. Research indicates that this compound exhibits strong inhibitory effects against various pathogenic microorganisms, including bacteria and fungi.

  • Mechanism of Action : The antimicrobial properties are attributed to the ability of this compound to disrupt microbial cell membranes, leading to cell lysis and death. Additionally, it may interfere with essential metabolic processes in pathogens.

Table 1: Antimicrobial Activity of this compound

PathogenInhibition Zone (mm)Reference
Escherichia coli15
Staphylococcus aureus18
Candida albicans12

Antioxidant Activity

This compound has demonstrated significant antioxidant properties, which are crucial for protecting cells from oxidative stress.

  • Research Findings : Studies have shown that this compound can scavenge free radicals effectively, thereby reducing oxidative damage in biological systems. It enhances the activity of endogenous antioxidant enzymes such as superoxide dismutase (SOD) and catalase.

Table 2: Antioxidant Capacity of this compound

Test MethodIC50 Value (µg/mL)Reference
DPPH Radical Scavenging25
ABTS Radical Scavenging30

Immunomodulatory Effects

This compound also plays a role in modulating immune responses. It has been shown to enhance the production of cytokines and promote the proliferation of immune cells.

  • Case Study : A study involving mice treated with this compound showed increased levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), indicating an enhanced immune response against infections.

Health Benefits in Humans

Research on the health benefits of this compound in humans is still emerging but shows promise in various areas:

  • Gut Health : this compound contributes to maintaining gut microbiota balance and may alleviate symptoms associated with gastrointestinal disorders.
  • Potential Anti-Cancer Properties : Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction.

Properties

IUPAC Name

10-[(1R,2S)-2-hexylcyclopropyl]decanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H36O2/c1-2-3-4-10-13-17-16-18(17)14-11-8-6-5-7-9-12-15-19(20)21/h17-18H,2-16H2,1H3,(H,20,21)/t17-,18+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IJKRDVKGCQRKBI-ZWKOTPCHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1CC1CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCC[C@H]1C[C@H]1CCCCCCCCCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H36O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

296.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

19625-10-6
Record name Lactobacillic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019625106
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name LACTOBACILLIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SVS08S87RL
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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